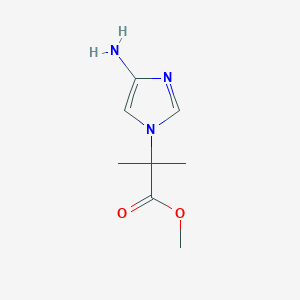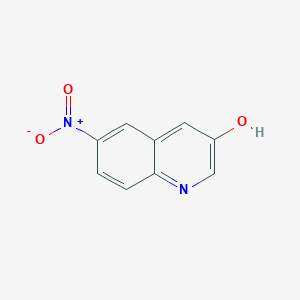![molecular formula C9H6N4O B11908624 1H-Imidazo[4,5-g]quinoxalin-2(3H)-one](/img/structure/B11908624.png)
1H-Imidazo[4,5-g]quinoxalin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Imidazo[4,5-g]quinoxalin-2(3H)-one is a heterocyclic compound that belongs to the class of imidazoquinoxalines. These compounds are characterized by a fused ring system consisting of an imidazole ring and a quinoxaline ring. This unique structure imparts significant chemical and biological properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[4,5-g]quinoxalin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-nitroaniline with glyoxal, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
化学反応の分析
Types of Reactions: 1H-Imidazo[4,5-g]quinoxalin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed:
Oxidation: Quinoxaline derivatives.
Reduction: Dihydroimidazoquinoxalines.
Substitution: Substituted imidazoquinoxalines with various functional groups.
科学的研究の応用
1H-Imidazo[4,5-g]quinoxalin-2(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as inhibitors of specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 1H-Imidazo[4,5-g]quinoxalin-2(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the catalytic function. In biological systems, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
類似化合物との比較
3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine: Another imidazoquinoxaline with similar structural features but different functional groups.
Quinoxalin-2(1H)-one: A simpler quinoxaline derivative with distinct chemical properties.
Uniqueness: 1H-Imidazo[4,5-g]quinoxalin-2(3H)-one stands out due to its unique fused ring system, which imparts specific chemical reactivity and biological activity
特性
分子式 |
C9H6N4O |
|---|---|
分子量 |
186.17 g/mol |
IUPAC名 |
1,3-dihydroimidazo[4,5-g]quinoxalin-2-one |
InChI |
InChI=1S/C9H6N4O/c14-9-12-7-3-5-6(4-8(7)13-9)11-2-1-10-5/h1-4H,(H2,12,13,14) |
InChIキー |
RFBVJQHMVUPMQC-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C2C=C3C(=CC2=N1)NC(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Oxo-1-oxaspiro[3.5]nonane-3-carboxylic acid](/img/structure/B11908546.png)



![Methyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11908572.png)
![Thiazolo[5,4-f]isoquinoline](/img/structure/B11908580.png)

![2-Methoxythieno[3,2-d]pyrimidin-4-ol](/img/structure/B11908613.png)






